molecular formula C10H7NO4S B1323540 Methyl 6-nitro-1-benzothiophene-2-carboxylate CAS No. 34084-88-3

Methyl 6-nitro-1-benzothiophene-2-carboxylate

Cat. No.: B1323540
CAS No.: 34084-88-3
M. Wt: 237.23 g/mol
InChI Key: NTWQXMNKLCUVKU-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula C10H7NO4S It belongs to the class of benzothiophene derivatives, which are known for their diverse biological and chemical properties This compound is characterized by a benzothiophene ring system substituted with a nitro group at the 6-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitro-1-benzothiophene-2-carboxylate typically involves the nitration of a benzothiophene precursor followed by esterification. One common method includes the nitration of 1-benzothiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-1-benzothiophene-2-carboxylic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: 6-amino-1-benzothiophene-2-carboxylate.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

    Ester Hydrolysis: 6-nitro-1-benzothiophene-2-carboxylic acid.

Scientific Research Applications

Methyl 6-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: Benzothiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of methyl 6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells. The benzothiophene ring system may also interact with protein targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 6-nitro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:

    Methyl 1-benzothiophene-2-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Amino-1-benzothiophene-2-carboxylate: The amino group provides different electronic properties and reactivity compared to the nitro group.

    Methyl 5-nitro-1-benzothiophene-2-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 6-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWQXMNKLCUVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635240
Record name Methyl 6-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34084-88-3
Record name Methyl 6-nitrobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34084-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-nitro-1-benzothiophene-2-carboxylate
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Synthesis routes and methods I

Procedure details

24.8 g (126.7 mmol) of 2,4-dinitrobenzaldehyde, 13.4 g (126.7 mmol) of methyl mercaptoacetate and 35.3 ml (253.3 mmol) of triethylamine in 74.5 ml of DMSO are heated at 80° C. for 1 h. The reaction solution is poured into 250 ml of ice-water. The resulting precipitate is filtered off with suction, washed with water and dried at 50° C. under reduced pressure overnight. This gives 16.1 g (53.6% of theory) of the title compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
74.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-dinitrobenzaldehyde (6.45 g, 32.9 mol) and K2CO3 (5.45 g, 39.4 mmol) in DMIF (60 mL) was slowly added methyl thioglycolate (3.0 mL, 32.9 mmol). The mixture was stirred at RT for 1 h, then at 50° C. for 2 h. The resultant mixture was poured into H2O/ice and stirred until a precipitate formed. The solid was filtered and triturated with hot MeOH. The pale brown solid was filtered. 1H NMR (DMSO-d6) δ 9.13 (s, 1H), 8.33 (s, 1H), 8.30-8.17 (m, 2H), 3.89 (s, 3H). MS (EI): cal'd (MH+) 238.01, exp (MH+) 238.10.
Quantity
6.45 g
Type
reactant
Reaction Step One
Name
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

24.8 g (126.7 mmol) of 2,4-dinitrobenzaldehyde, 13.4 g (126.7 mmol) of methyl mercaptoacetate and 35.3 ml (253.3 mmol) of triethylamine in 74.5 ml of DMSO are heated at 80° C. for 1 h. The reaction solution is poured into 250 ml of ice-water. The resulting precipitate is filtered off with suction, washed with water and dried at 50° C. under reduced pressure overnight. This gives 16.1 g (53.6% of theory) of the title compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
74.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

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